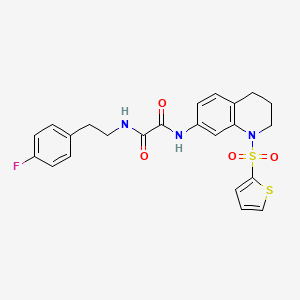
N1-(4-fluorophenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene analogues have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Thiophene, a component of this compound, is a five-membered ring with a sulfur atom .Physical and Chemical Properties Analysis
Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Anticancer Potential
Research has explored the synthesis of novel compounds with structures similar to N1-(4-fluorophenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, aiming to discover new anticancer agents. One study reported the one-pot three-component synthesis of novel α-aminophosphonate derivatives, evaluated against various human cancer cell lines. These compounds, containing a 2-oxoquinoline structure akin to the target molecule, demonstrated moderate to high levels of antitumor activities, suggesting their potential as anticancer agents (Fang et al., 2016).
Antibacterial and Antimicrobial Activities
Another direction of research involves the synthesis of molecules with structures that bear resemblance to this compound for antibacterial and antimicrobial applications. For instance, the synthesis and characterization of a compound, after being screened for biological activities, showed remarkable anti-tuberculosis (anti-TB) activity and superior antimicrobial activity, indicating its potential for treating TB and other bacterial infections (Mamatha S.V et al., 2019).
Development of Fluorescent Probes
The structural components of this compound have inspired the design and synthesis of "caged" fluorescent probes for biological applications. A study detailed the creation of a caged Zn2+ probe, utilizing a structure that includes a sulfonyl ester similar to the target molecule, for improved cell membrane permeation and fluorescent signaling upon Zn2+ complexation, highlighting its use in bioimaging and cellular studies (Aoki et al., 2008).
Organic Light-Emitting Diode (OLED) Materials
Compounds with structural features related to this compound have been researched for their potential application in OLEDs. One study synthesized red-emissive D–π–A-structured fluorophores, demonstrating their effectiveness as standard-red light-emitting materials for OLED applications, signifying the role of such structures in advancing OLED technology (Luo et al., 2015).
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a thiophene moiety, which is found in many bioactive compounds and binds with high affinity to multiple receptors . It also contains a fluorophenyl group, which is often used in medicinal chemistry due to its ability to form strong bonds with protein targets.
Biochemical pathways
Many thiophene derivatives have been found to inhibit various enzymes, which could affect multiple biochemical pathways .
Result of action
Given the wide range of biological activities exhibited by thiophene derivatives, it could potentially have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c24-18-8-5-16(6-9-18)11-12-25-22(28)23(29)26-19-10-7-17-3-1-13-27(20(17)15-19)33(30,31)21-4-2-14-32-21/h2,4-10,14-15H,1,3,11-13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJFGDDCMQKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)
![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)
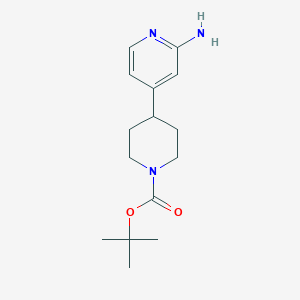
![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)
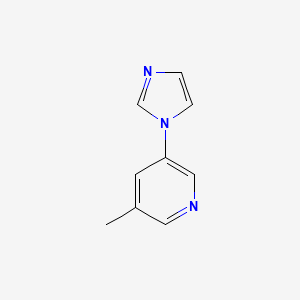
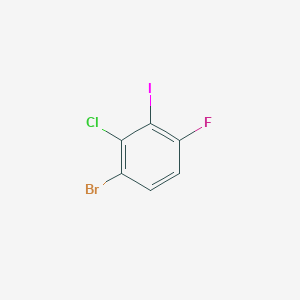
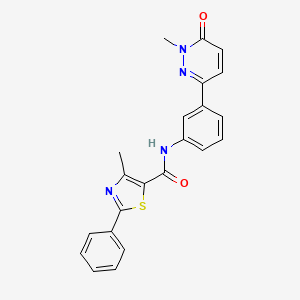
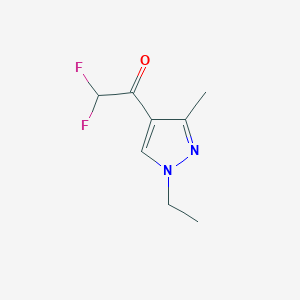

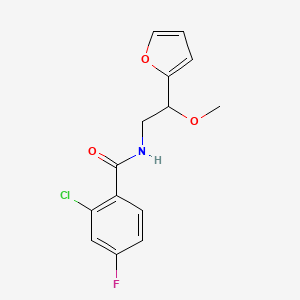
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)

